molecular formula C11H19NO5 B2869031 Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate CAS No. 191110-53-9

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate

Cat. No. B2869031
CAS RN: 191110-53-9
M. Wt: 245.275
InChI Key: COSQCBGGUXHPQO-UHFFFAOYSA-N
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Description

“Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 191110-53-9 . It has a molecular weight of 245.28 . The IUPAC name for this compound is "methyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclobutanecarboxylate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15)" . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Scale-up Synthesis and Labeling

Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is a building block for the preparation of biologically active compounds and materials science applications involving cyclobutane rings labeled with deuterium atoms. It is synthesized via continuous photo flow chemistry, which is optimized for scale-up production, providing a pathway for the synthesis of cis-3-((benzyloxycarbonyl)methyl-d2)cyclobutane-1,2,4-d3-carboxylic acid for use as internal standards in quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid

The compound serves as a precursor in the synthesis of a series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These derivatives, deazaanalogues of the bis-indole alkaloid topsentin, were prepared in excellent yields by one-pot reactions and evaluated for their anticancer activity, highlighting the compound's utility in medicinal chemistry research (Carbone et al., 2013).

Structural Analyses and Polymerization Studies

Investigations into the anionic polymerization of methyl bicyclobutane-1-carboxylate with tert-butyllithium and aluminum bisphenoxide in toluene have led to the synthesis of transtactic polymers. This research elucidates the initiation mechanism and structural analyses of oligomers, contributing to our understanding of polymer science and offering insights into the polymerization processes involving cyclobutane derivatives (Kawauchi et al., 2005).

Biosynthesis of Green Chemicals

The compound is also identified as a potential building block for the biosynthesis of green chemicals such as 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources. This pathway, involving bioisomerization reactions, opens the door for biotechnological production of 2-HIBA, demonstrating the compound's role in developing sustainable chemical processes (Rohwerder & Müller, 2010).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to these resources to understand the potential hazards and safety precautions necessary when handling this compound.

properties

IUPAC Name

methyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSQCBGGUXHPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222727-35-7, 191110-53-9
Record name methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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